E235
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Overview
Description
E235, also known as natamycin, is a natural antifungal compound produced by the bacterium Streptomyces natalensis. It is widely used as a food preservative due to its ability to inhibit the growth of molds and yeasts. Natamycin is particularly effective in preventing spoilage in dairy products, meats, and other perishable goods .
Preparation Methods
Natamycin is produced through a controlled fermentation process involving Streptomyces natalensis. The fermentation broth is then subjected to extraction, crystallization, and drying processes to obtain pure natamycin . Industrial production methods ensure that the compound is produced in large quantities while maintaining its efficacy and safety.
Chemical Reactions Analysis
Natamycin primarily undergoes binding reactions with sterols in fungal cell membranes. It binds specifically to ergosterol, a key component of fungal cell membranes, thereby inhibiting essential cellular processes such as membrane fusion and fission . This binding prevents the growth and reproduction of fungi without affecting bacterial cells, which lack ergosterol .
Scientific Research Applications
Natamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between polyene macrolides and sterols.
Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Mechanism of Action
Natamycin exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the integrity of the membrane, preventing essential processes such as vacuole fusion and membrane fission . Unlike other polyene antibiotics that increase membrane permeability, natamycin’s unique mechanism of action makes it highly effective at low concentrations .
Comparison with Similar Compounds
Natamycin is often compared with other antifungal agents such as amphotericin B and nystatin. While all three compounds belong to the polyene macrolide group and target ergosterol in fungal membranes, natamycin is unique in its ability to inhibit membrane fusion and fission without significantly increasing membrane permeability . This makes natamycin less toxic and more suitable for use as a food preservative. Similar compounds include:
Amphotericin B: Used primarily in medical settings for severe fungal infections.
Nystatin: Commonly used in topical treatments for fungal infections.
Natamycin’s specificity and low toxicity make it a valuable compound in both food preservation and medical applications.
Properties
CAS No. |
891894-69-2 |
---|---|
Molecular Formula |
C28H25FN4OS |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
InChI |
InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34) |
InChI Key |
SNVVZJBHCSPRGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |
Synonyms |
E235; N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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